molecular formula C11H17NO B3025265 1-(3,4-Dimethylphenoxy)propan-2-amine CAS No. 117322-90-4

1-(3,4-Dimethylphenoxy)propan-2-amine

Cat. No.: B3025265
CAS No.: 117322-90-4
M. Wt: 179.26 g/mol
InChI Key: KTZHAJSXBVUZEA-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenoxy)propan-2-amine is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Molecular Conformation and Structure Analysis : 2-phenoxy ethylamine and related compounds have been investigated for their molecular conformation and structure, particularly in the context of β-blocker molecules like 3-phenoxy propanolamine. These studies involve mass-selected resonant two-photon ionization and infrared ion-dip spectroscopy, providing insights into hydrogen bonding and the structural influence of bound water molecules (Macleod & Simons, 2004).

  • Chemical Synthesis and Modification : The compound has been used in various synthetic chemical processes. For instance, it has been involved in the alkylation of sulfur- and nitrogen-containing compounds analogous to thiazoline systems (Ohara, Akiba, & Inamoto, 1983), and in the synthesis of derivatives for antidepressant activity evaluation (Yardley et al., 1990).

  • Pharmacological Properties and Modulatory Activity : The compound has been evaluated for its pharmacological properties and modulatory activity in various studies. For instance, its derivatives have been assessed for antibacterial and modulatory activity against bacterial strains (Figueredo et al., 2020).

  • Photophysical and Photochemical Properties for Therapy : Compounds like zinc(ii) phthalocyanines bearing derivatives of 2-phenoxy ethylamine have been synthesized and characterized for their photophysical and photochemical properties, with potential applications in photodynamic therapy for cancer (Çakır et al., 2015).

  • Synthesis of Radiotracers : The compound has also been used in the synthesis of radiotracers like N.N-Dimethyl-[β-(3,4-Diacetoxy-6-123I-Iodophenyl)]ethylamine (IDDE), which is a potential tracer for studying the dopaminergic system (Adam et al., 1992).

Mechanism of Action

Target of Action

It is known that similar compounds interact with transaminases , which are enzymes that catalyze the transfer of an amino group from a donor molecule to a recipient molecule. This suggests that 1-(3,4-Dimethylphenoxy)propan-2-amine may have a similar target.

Mode of Action

It is synthesized using transaminases , suggesting that it may interact with these enzymes. Transaminases play a crucial role in amino acid metabolism, and their activity can influence the balance of amino acids in the body.

Properties

IUPAC Name

1-(3,4-dimethylphenoxy)propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-8-4-5-11(6-9(8)2)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZHAJSXBVUZEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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